(2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine (2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1209952-47-5
VCID: VC0035891
InChI: InChI=1S/C8H13N3S/c9-5-7-6-12-8(10-7)11-3-1-2-4-11/h6H,1-5,9H2
SMILES: C1CCN(C1)C2=NC(=CS2)CN
Molecular Formula: C8H15Cl2N3S
Molecular Weight: 256.1958

(2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine

CAS No.: 1209952-47-5

Cat. No.: VC0035891

Molecular Formula: C8H15Cl2N3S

Molecular Weight: 256.1958

* For research use only. Not for human or veterinary use.

(2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine - 1209952-47-5

Specification

CAS No. 1209952-47-5
Molecular Formula C8H15Cl2N3S
Molecular Weight 256.1958
IUPAC Name (2-pyrrolidin-1-yl-1,3-thiazol-4-yl)methanamine
Standard InChI InChI=1S/C8H13N3S/c9-5-7-6-12-8(10-7)11-3-1-2-4-11/h6H,1-5,9H2
SMILES C1CCN(C1)C2=NC(=CS2)CN

Introduction

Chemical Structure and Properties

Molecular Structure

(2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine features three key structural components that contribute to its biological activity and chemical behavior:

  • A five-membered pyrrolidine ring containing a nitrogen atom

  • A thiazole heterocyclic ring containing both sulfur and nitrogen atoms

  • A methanamine group (CH₂NH₂) attached to the thiazole ring at position 4

The pyrrolidine ring is connected to the thiazole moiety at position 2, creating a unique spatial arrangement that contributes to its biological activities. This structural configuration provides multiple sites for potential interaction with biological targets, enhancing its pharmaceutical relevance.

Physicochemical Properties

The key physicochemical properties of (2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine are summarized in Table 1:

PropertyValue
IUPAC Name(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)methanamine
CAS Number1209952-47-5
Molecular FormulaC₈H₁₃N₃S
Molecular Weight183.28 g/mol
InChIInChI=1S/C8H13N3S/c9-5-7-6-12-8(10-7)11-3-1-2-4-11/h6H,1-5,9H2
Canonical SMILESC1CCN(C1)C2=NC(=CS2)CN

Table 1: Physicochemical properties of (2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine

It is worth noting that some sources report the compound as a salt form with the molecular formula C₈H₁₅Cl₂N₃S and a corresponding molecular weight of 256.1958 g/mol, which likely represents the dihydrochloride salt.

Synthesis Methods

General Synthetic Approaches

The synthesis of (2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine typically involves the strategic construction of the thiazole ring followed by incorporation of the pyrrolidine moiety. The most commonly employed method involves nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the electrophilic carbon atom of a suitable thiazole precursor.

Synthetic Routes

Several synthetic pathways can be employed to prepare this compound:

  • Hantzsch thiazole synthesis - This classical approach involves the condensation of appropriate thiobenzamides with α-bromoketones to form the thiazole ring, as demonstrated in related compounds .

  • Nucleophilic substitution reactions - Starting with 2-halothiazole derivatives containing a protected methanamine group at position 4, followed by nucleophilic substitution with pyrrolidine.

  • Palladium-catalyzed cross-coupling - For analogous compounds, Suzuki-Miyaura coupling has been reported for the synthesis of related thiazole derivatives, as seen in the preparation of similar compounds like 2-{2-[4-(1-adamantyl)phenyl]thiazol-4-yl}ethan-1-amine .

Reaction Conditions

Successful synthesis requires careful control of reaction conditions:

  • Temperature: Typically between room temperature and moderate heating (50-80°C)

  • Solvent selection: Polar aprotic solvents such as dichloromethane (CH₂Cl₂), DMF, or acetonitrile

  • Base additives: Often required to facilitate nucleophilic substitution reactions

  • Protection/deprotection strategies: For managing the reactive primary amine group

Biological Activities

Mechanism of Action

Thiazole derivatives, including (2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine, are known to interact with various biological targets through different orientations:

  • Nitrogen orientation - Interaction primarily through the nitrogen atom of the thiazole ring

  • Sulfur orientation - Interaction primarily through the sulfur atom of the thiazole ring

  • Parallel orientation - Interaction through alignment of the entire thiazole ring with target binding sites

These diverse interaction modes contribute to the broad spectrum of biological activities observed with thiazole-containing compounds and enhance their potential as therapeutic agents.

Additional Biological Activities

Based on the known properties of related thiazole and pyrrolidine derivatives, (2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine may potentially exhibit:

  • Anti-inflammatory properties

  • Antioxidant activity

  • Analgesic effects

  • Antifungal activity

  • Antiviral effects

  • Anticonvulsant properties

  • Neuroprotective effects

  • Antitumor or cytotoxic activity

The thiazole ring is recognized as a versatile scaffold in medicinal chemistry due to its ability to participate in multiple biochemical pathways, leading to diverse pharmacological effects.

Structure-Activity Relationships

Key Structural Features

The biological activity of (2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine can be attributed to specific structural features:

  • The pyrrolidine ring provides a lipophilic component that may enhance membrane permeability and binding to hydrophobic pockets in biological targets.

  • The thiazole ring serves as a rigid scaffold that positions functional groups in specific spatial orientations, critical for binding to biological targets.

  • The methanamine group offers a site for hydrogen bonding interactions with receptors or enzymes and provides a handle for further structural modifications.

Comparison with Related Compounds

Research on related compounds provides insights into structure-activity relationships:

Studies on analogous compounds like 2-{2-[3-(1-Adamantyl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine (1a) and 2-{2-[4-(1-adamantyl)phenyl]thiazol-4-yl}ethan-1-amine (2a) demonstrate that subtle structural modifications can significantly impact biological activity. These compounds showed activity against T. brucei with IC₅₀ values of 0.42 μM and 0.80 μM, respectively .

Similarly, compounds like {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methylamine, which share the core thiazole-4-methylamine structure, have been studied for their pharmaceutical properties .

Analytical Characterization

Spectroscopic Analysis

The identity and purity of (2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR typically shows characteristic signals for the thiazole proton, methylene protons adjacent to the amine group, and pyrrolidine ring protons

    • ¹³C-NMR provides information about carbon environments in the molecule

  • Mass Spectrometry:

    • Expected molecular ion peak at m/z 183 (M+H)⁺ for the free base

    • Characteristic fragmentation patterns can confirm structural features

  • Infrared Spectroscopy:

    • Characteristic absorption bands for N-H stretching (primary amine), C=N stretching (thiazole), and C-S stretching (thiazole)

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable techniques for assessing the purity of (2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine and monitoring its synthesis.

Research has utilized techniques such as T2-edited CPMG spectra for analyzing aromatic resonances of related thiazole compounds, indicating the importance of advanced spectroscopic methods in characterizing these molecules .

Applications in Drug Discovery

Drug Development Considerations

Several factors influence the development of (2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine as a therapeutic agent:

  • Pharmacokinetic properties - The compound's heteroatomic structure may be advantageous for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Structure optimization - The presence of multiple functional groups provides opportunities for structural modifications to enhance potency, selectivity, and reduce potential side effects.

  • Multi-target potential - The ability to interact with multiple biological targets through different binding orientations makes it a promising scaffold for developing multi-target drugs.

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